molecular formula C18H25N3 B6317922 Cycloheptyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine CAS No. 179056-39-4

Cycloheptyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine

Cat. No.: B6317922
CAS No.: 179056-39-4
M. Wt: 283.4 g/mol
InChI Key: CQJXPGTVADPIFF-UHFFFAOYSA-N
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Description

Cycloheptyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine is a chemical building block with the molecular formula C₁₈H₂₅N₃ and a molecular weight of 283.42 g/mol . It is assigned CAS Number 179056-39-4 and is characterized by its high purity of 95% or greater . This compound is part of a unique collection of novel building blocks, primarily heterocyclic molecules, aimed at the drug discovery and biotechnology sectors . Such compounds are designed for use in organic synthesis and parallel synthesis programs to generate new chemical entities for screening . As a specialist intermediate, it serves as a valuable scaffold for medicinal chemists exploring structure-activity relationships (SAR) in the development of new therapeutic agents. The presence of both a cycloheptyl amine and a methylpyrazole moiety within its structure provides two distinct points for chemical modification, making it a versatile reagent in library synthesis. This product is intended for Research Use Only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]cycloheptanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3/c1-21-14-17(13-20-21)16-8-6-7-15(11-16)12-19-18-9-4-2-3-5-10-18/h6-8,11,13-14,18-19H,2-5,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJXPGTVADPIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=CC(=C2)CNC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Disconnection at the Amine Bond

The molecule can be divided into two fragments:

  • Cycloheptylamine

  • 3-(1-Methyl-1H-pyrazol-4-yl)-benzaldehyde (or its halogenated precursor).

Reductive amination between these fragments offers a direct route.

Disconnection at the Benzyl-Pyrazole Bond

Alternative pathways involve constructing the pyrazole ring on a pre-functionalized benzyl intermediate, followed by amine coupling.

Detailed Synthetic Pathways

Step 1: Synthesis of 3-Bromobenzaldehyde

3-Bromobenzaldehyde serves as the starting material. Bromination of benzaldehyde derivatives ensures regioselective functionalization.

Step 2: Suzuki-Miyaura Coupling with 1-Methyl-4-Boronic Acid Pyrazole

Reacting 3-bromobenzaldehyde with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole under palladium catalysis forms 3-(1-methyl-1H-pyrazol-4-yl)-benzaldehyde:

3-Bromobenzaldehyde+1-Methyl-4-boronic acid pyrazolePd(dppf)Cl2,K3PO43-(1-Methyl-1H-pyrazol-4-yl)-benzaldehyde\text{3-Bromobenzaldehyde} + \text{1-Methyl-4-boronic acid pyrazole} \xrightarrow{\text{Pd(dppf)Cl}2, \text{K}3\text{PO}_4} \text{3-(1-Methyl-1H-pyrazol-4-yl)-benzaldehyde}

Conditions :

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (146 mg, 0.2 mmol).

  • Solvent: Dioxane/water (5:1 v/v).

  • Temperature: 120°C (microwave irradiation, 30 min).

  • Yield: ~85% after purification.

Step 3: Reductive Amination with Cycloheptylamine

The aldehyde intermediate undergoes reductive amination with cycloheptylamine using sodium cyanoborohydride (NaBH3_3CN):

3-(1-Methyl-1H-pyrazol-4-yl)-benzaldehyde+CycloheptylamineNaBH3CN, MeOHCycloheptyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine\text{3-(1-Methyl-1H-pyrazol-4-yl)-benzaldehyde} + \text{Cycloheptylamine} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{this compound}

Conditions :

  • Solvent: Methanol.

  • pH: Controlled via acetic acid buffer.

  • Temperature: Room temperature, 12 h.

  • Yield: ~78%.

Step 1: Synthesis of 3-Aminomethylbenzohydrazide

Reacting 3-cyanobenzyl bromide with hydrazine forms 3-aminomethylbenzohydrazide.

Step 2: Cyclization to Pyrazole Ring

Treatment with acetylacetone under acidic conditions yields 3-(1H-pyrazol-4-yl)-benzylamine:

3-Aminomethylbenzohydrazide+AcetylacetoneHCl, H2O3-(1H-Pyrazol-4-yl)-benzylamine\text{3-Aminomethylbenzohydrazide} + \text{Acetylacetone} \xrightarrow{\text{HCl, H}_2\text{O}} \text{3-(1H-Pyrazol-4-yl)-benzylamine}

Conditions :

  • Temperature: 80–100°C.

  • Time: 2–8 h.

  • Yield: ~70%.

Step 3: N-Methylation and Amine Coupling

  • Methylation : Reacting with methyl iodide in DMF forms 3-(1-methyl-1H-pyrazol-4-yl)-benzylamine.

  • Amine Coupling : Nucleophilic substitution with cycloheptyl bromide under basic conditions:

3-(1-Methyl-1H-pyrazol-4-yl)-benzylamine+Cycloheptyl bromideK2CO3,DMFTarget Compound\text{3-(1-Methyl-1H-pyrazol-4-yl)-benzylamine} + \text{Cycloheptyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}

Yield : ~65% after column chromatography.

Comparative Analysis of Methods

Parameter Route 1 (Suzuki + Reductive Amination) Route 2 (Cyclization + Alkylation)
Total Yield 66% (0.85 × 0.78)46% (0.70 × 0.65)
Regioselectivity High (no isomerization)Moderate (requires purification)
Complexity Moderate (two steps)High (three steps)
Catalyst Cost High (Pd-based)Low

Optimization Strategies

Enhancing Reductive Amination Efficiency

  • Solvent Choice : Replacing methanol with tetrahydrofuran (THF) improves imine stability.

  • Reducing Agent : Sodium triacetoxyborohydride (NaBH(OAc)3_3) increases selectivity for secondary amines.

Improving Pyrazole Regioselectivity

  • Lewis Acid Catalysis : Using MgF2_2 or BF3_3 during cyclization minimizes 1,5-isomer formation.

  • Microwave Assistance : Reduces reaction time from hours to minutes while maintaining yield .

Chemical Reactions Analysis

Cycloheptyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzylamine moiety can undergo nucleophilic substitution reactions with various electrophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s pyrazole moiety makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: It may have potential as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Industry: The compound could be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which Cycloheptyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine exerts its effects is not fully understood. it is likely to involve interactions with specific molecular targets such as enzymes or receptors . The pyrazole ring is known to participate in hydrogen bonding and π-π stacking interactions, which can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Cycloalkyl Groups

  • Cyclopentyl Derivatives: Compounds like 1-cyclopentyl-1H-pyrazol-4-amine (CAS 1152866-89-1) feature a smaller cyclopentyl group instead of cycloheptyl. Example: N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine (Molecular Weight: 309.84 g/mol) incorporates a cyclopentyl group and demonstrates how smaller cycloalkyl substituents may optimize receptor binding in medicinal chemistry .
  • Such derivatives often exhibit improved metabolic stability compared to larger cycloalkyl groups .

Substituted Benzyl-Pyrazole Amines

  • Fluorophenyl Analogs :
    [(4-Fluorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine (95% purity) replaces the cycloheptyl group with a fluorophenyl moiety. The electron-withdrawing fluorine atom may enhance oxidative stability and alter interactions with hydrophobic binding pockets .

  • Trifluoromethyl Derivatives: N-(3-(Trifluoromethyl)benzyl)-3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine () incorporates a trifluoromethyl group, significantly increasing electronegativity and resistance to enzymatic degradation compared to the target compound’s methyl group.

Pyrazole-Amine Linker Variations

  • Quinazoline-Pyrazole Hybrids: Compounds such as 4-Cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-7-yl)-N-(3-((4-methylpiperazin-1-yl)methyl)phenyl)benzamide () demonstrate that replacing the benzyl linker with a quinazoline scaffold can enhance kinase inhibitory activity, suggesting the target compound’s benzyl group may limit such interactions .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Key Substituents Molecular Weight (g/mol) Key Properties Reference
Cycloheptyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine Cycloheptyl, benzyl, pyrazole ~311 (estimated) High lipophilicity, moderate steric bulk N/A
1-Cyclopentyl-1H-pyrazol-4-amine Cyclopentyl, pyrazole 151.21 Improved solubility vs. cycloheptyl
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Cyclopropyl, pyridine 215 (HRMS) Rigid structure, metabolic stability
[(4-Fluorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine Fluorophenyl, pyrazole ~240 (estimated) Enhanced oxidative stability

Key Findings and Implications

  • Linker Modifications : Benzyl linkers (target compound) versus quinazoline or benzimidazole systems () suggest divergent biological targets, with the latter favoring kinase or DNA interactions.

Biological Activity

Cycloheptyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a pyrazole derivative. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C18H25N3C_{18}H_{25}N_3 and a molecular weight of 283.4 g/mol. Its structure includes a cycloheptyl group, a benzylamine moiety, and a 1-methyl-1H-pyrazol-4-yl substituent. The presence of the pyrazole ring is significant as it is associated with various biological activities.

Target Interactions

This compound likely interacts with multiple biological targets due to the versatile nature of pyrazole derivatives. Pyrazoles are known to exhibit:

  • Anti-inflammatory properties : By inhibiting cyclooxygenase enzymes (COX), which play a crucial role in inflammation.
  • Anticancer activity : Many pyrazole derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Biochemical Pathways

Research indicates that pyrazole derivatives can influence several biochemical pathways, including:

  • Cell cycle regulation : By inhibiting cyclin-dependent kinases (CDKs).
  • Apoptosis signaling : Inducing cellular mechanisms that lead to programmed cell death.

Pharmacokinetics

The pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion) of this compound is still under investigation. However, its molecular weight suggests that it may have moderate bioavailability and distribution characteristics.

Biological Activity Studies

Recent studies have highlighted the biological activity of various pyrazole derivatives, including this compound. Below is a summary of key findings:

Study ReferenceCell Lines TestedIC50 Values (µM)Observations
Bouabdallah et al. Hep-2, P8153.25 (Hep-2), 17.82 (P815)Significant cytotoxic potential
Wei et al. A54926Potent against lung cancer growth
Fan et al. A5490.39 (autophagy), 0.46 (apoptosis)Induced autophagy without apoptosis

Case Study 1: Anticancer Activity

A study conducted by Xia et al. demonstrated that compounds similar to this compound exhibited significant antitumor activity against A549 lung cancer cells with an IC50 value indicating potent inhibition of cell growth.

Case Study 2: Inhibition of CDK Activity

Research by Sun et al. revealed that certain pyrazole derivatives inhibited CDK2 with IC50 values as low as 0.95 nM, suggesting that this compound may also exhibit similar inhibitory effects on cell cycle progression.

Q & A

Q. What are the standard synthetic routes for Cycloheptyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine?

The compound is typically synthesized via reductive amination or cross-coupling reactions . For example:

  • Reductive amination : Reacting 3-(1-methyl-1H-pyrazol-4-yl)benzaldehyde with cycloheptylamine using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) at room temperature, yielding the target compound after purification by column chromatography .
  • Buchwald-Hartwig coupling : Employing palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos to couple aryl halides with amines under inert conditions (e.g., N₂ atmosphere) .

Table 1: Reaction Optimization Parameters

MethodCatalyst/ReagentSolventYield (%)Reference
Reductive AminationNaBH(OAc)₃DCM60–75
Cross-CouplingPd(OAc)₂/XPhosToluene45–55

Q. How is the molecular structure of this compound confirmed?

Structural confirmation relies on multimodal characterization :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton and carbon environments (e.g., pyrazole C-H at δ 7.5–8.0 ppm, cycloheptyl CH₂ at δ 1.2–1.8 ppm) .
  • Mass Spectrometry (HRMS-ESI) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
  • X-ray Crystallography : Using programs like SHELXL (via SHELX suite) to resolve crystal structures and confirm stereochemistry .

Q. What analytical techniques are used to assess purity and stability under varying conditions?

  • HPLC-PDA : Quantifies purity (>95%) and monitors degradation products under stress conditions (e.g., pH 2–12, 40–80°C) .
  • Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition onset >200°C) .
  • Solubility Studies : Evaluates stability in solvents (e.g., DMSO, ethanol) via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can low yields in the reductive amination step be addressed?

Low yields may arise from incomplete imine formation or side reactions . Mitigation strategies include:

  • Optimizing reaction time/temperature : Extended stirring (48–72 hours) at 35–40°C improves imine intermediate conversion .
  • Alternative reducing agents : Switch from NaBH(OAc)₃ to cyanoborohydride for pH-sensitive substrates .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .

Q. How to resolve contradictions between biological assay data and computational predictions?

Discrepancies may stem from assay conditions or compound aggregation . Solutions involve:

  • Orthogonal assays : Validate target binding via Surface Plasmon Resonance (SPR) alongside enzymatic assays .
  • Purity reassessment : Use HPLC-MS to rule out impurities (>99% purity required for reliable IC₅₀ values) .
  • Molecular dynamics simulations : Refine docking models using software like AutoDock Vina to account for flexible binding pockets .

Q. What strategies are effective for analyzing π-π stacking interactions in receptor binding?

  • X-ray crystallography : Resolve ligand-receptor complexes using SHELX programs to visualize stacking distances (3.5–4.0 Å) .
  • Competitive binding assays : Compare binding affinity with fluorinated analogs to quantify hydrophobic contributions .
  • Computational chemistry : Calculate interaction energies using DFT (e.g., B3LYP/6-31G*) in Gaussian .

Q. How to design experiments for optimizing catalytic systems in cross-coupling reactions?

  • High-throughput screening : Test Pd/ligand combinations (e.g., XPhos, SPhos) in microplates to identify optimal catalysts .
  • Kinetic studies : Monitor reaction progress via in-situ IR spectroscopy to pinpoint rate-limiting steps .
  • Leaching tests : Use ICP-MS to quantify Pd residue and ensure heterogeneous catalysis efficiency .

Q. What methodologies validate the compound’s mechanism of action in enzyme inhibition?

  • Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to confirm active-site interactions .
  • Mutagenesis studies : Engineer enzyme mutants (e.g., Ala-scanning) to identify critical binding residues .

Data Contradiction Analysis

Q. How to address discrepancies between NMR and crystallography data?

  • Dynamic effects : NMR captures solution-state conformers, while crystallography shows static structures. Use variable-temperature NMR to assess flexibility .
  • Crystal packing effects : Compare multiple crystal forms (polymorphs) to distinguish intrinsic vs. packing-induced conformations .

Q. Why do biological activities vary across structurally similar analogs?

Differences arise from substituent electronic effects (e.g., fluorine vs. methyl groups) or steric hindrance . Strategies include:

  • SAR studies : Synthesize analogs with systematic substitutions (e.g., para/meta fluorophenyl) .
  • Co-crystallization : Resolve analog-receptor structures to map steric clashes or favorable interactions .

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